molecular formula C21H24N2O4S B2594538 (E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate CAS No. 742088-56-8

(E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate

Cat. No.: B2594538
CAS No.: 742088-56-8
M. Wt: 400.49
InChI Key: PDIFMJKPPCAALM-LSDHQDQOSA-N
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Description

(E)-Ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate is a synthetically designed piperidine derivative offered as a high-purity building block for advanced chemical and pharmacological research. This compound integrates a piperidine-4-carboxylate core, a structural motif prevalent in numerous bioactive molecules and pharmaceutical agents . The presence of the phenylsulfonyl group is a key feature, as sulfonamide-containing compounds are extensively studied for their diverse biological activities and are common in antibiotic drugs . This reagent holds significant value in medicinal chemistry for the exploration of new therapeutic agents. Substituted piperidine compounds are known to be investigated for a wide spectrum of biological activities, including potential applications as anaesthetics, treatments for nervous system disorders, and metabolic diseases . Furthermore, its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing novel molecular architectures with potential anticonvulsant properties, a area where piperidine derivatives have shown promise . Researchers can utilize this compound to develop structure-activity relationships (SAR) and investigate mechanisms of action in various biochemical pathways. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

ethyl 1-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-2-27-21(24)18-13-15-23(16-14-18)20(17-9-5-3-6-10-17)22-28(25,26)19-11-7-4-8-12-19/h3-12,18H,2,13-16H2,1H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIFMJKPPCAALM-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of piperidine-4-carboxylate with phenylsulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then reacted with phenylisocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉N₁O₄S
  • Molecular Weight : 297.37 g/mol
  • IUPAC Name : Ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate

The structure features a piperidine ring substituted with a phenylsulfonyl group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of piperidine, including this compound, exhibit cytotoxic properties against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness in inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Antibiotic Properties

Piperidine derivatives are often explored for their antibiotic activities. The compound's structural features may enhance its interaction with bacterial targets, potentially leading to the development of new antibiotics . The sulfonamide group is particularly noted for its role in increasing antibacterial potency.

Synthesis Techniques

The synthesis of (E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate typically involves multi-step reactions that may include:

  • Condensation reactions : Forming the imine linkage through the reaction of the piperidine derivative with a phenylsulfonamide.
  • Carboxylation : Introducing the carboxylic acid functionality via esterification processes.

These synthetic routes are essential for producing the compound in sufficient yields for further research and application.

Mechanistic Studies

Mechanistic studies utilizing molecular docking and density functional theory (DFT) calculations have been conducted to understand how this compound interacts at the molecular level. These studies suggest that the compound may inhibit key enzymes involved in cancer progression, such as IκB kinase (IKK), which plays a role in NF-κB signaling pathways associated with inflammation and cancer .

Inhibition Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit varying degrees of inhibition against specific bacterial strains and cancer cell lines. The minimum inhibitory concentration (MIC) values obtained from these studies indicate a promising therapeutic index for further development .

Mechanism of Action

The mechanism of action of (E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects .

Comparison with Similar Compounds

Substituent Analysis

The following table compares key structural features and properties of the target compound with analogous piperidine-4-carboxylate derivatives:

Compound Name Substituent at Piperidine-1 Position Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties
(E)-Ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate Phenylsulfonyl imino-phenyl group (E-configuration) Sulfonyl imine, ester ~414.45* Potential receptor ligands, intermediates
Ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate Benzenesulfonyl group Sulfonamide, ester 311.37 Synthetic intermediates, enzyme inhibitors
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate 2-Chloroethyl group Alkyl chloride, ester 249.73 Intermediate in umeclidinium bromide synthesis
11C-CFN (μ-opioid receptor imaging agent) Phenethyl and N-phenylpropanamido groups Amide, ester ~385.42* PET imaging of μ-opioid receptors
Methyl 1-(2-(picolinamido)phenyl)piperidine-4-carboxylate Picolinamido-phenyl group Amide, ester ~352.37* Catalysis, bioactive molecule development

*Calculated based on molecular formulas.

Structural and Functional Differences

  • Sulfonyl Imino vs. Sulfonamide Groups: The target compound’s sulfonyl imino group introduces a rigid, conjugated system absent in ethyl 1-(benzenesulfonyl)piperidine-4-carboxylate. This rigidity may enhance binding specificity in receptor-ligand interactions .
  • Imine Configuration : The (E)-configuration of the imine group contrasts with compounds like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which lacks geometric isomerism. This stereochemistry could influence solubility and metabolic stability .
  • Aromaticity : Compared to 11C-CFN, which has a phenethyl group, the target compound’s dual phenyl rings may increase lipophilicity, affecting membrane permeability .

Pharmacological and Physicochemical Properties

  • Receptor Binding : The conjugated imine system may mimic natural ligands in enzymes or receptors, similar to the amide group in 11C-CFN, but with altered electronic profiles .

Biological Activity

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenyl group and a phenylsulfonyl imino moiety, which is significant for its biological interactions. Its empirical formula is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, indicating a complex structure that may influence its pharmacological properties.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular Weight356.47 g/mol
SolubilitySlightly soluble in water
Melting PointNot specified
CAS NumberNot available

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including our compound of interest, in cancer therapy. For instance, compounds similar to (E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate have shown promising anticancer activity by inducing apoptosis in various cancer cell lines. A study demonstrated that piperidine derivatives can enhance cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Neuroprotective Effects

The compound may also exhibit neuroprotective properties. Research indicates that piperidine derivatives can act as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. By inhibiting this enzyme, the compound could potentially enhance cholinergic transmission, thereby improving cognitive functions .

Antimicrobial Activity

Piperidine derivatives have been explored for their antimicrobial properties as well. Some studies suggest that they can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and Escherichia coli, by targeting specific enzymes involved in bacterial metabolism .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized a series of piperidine derivatives and evaluated their anticancer effects using various cell lines. The results indicated that certain modifications on the piperidine ring significantly enhanced the compounds' ability to induce apoptosis and inhibit tumor growth .

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective mechanisms of piperidine-based compounds. The study found that these compounds could inhibit both acetylcholinesterase and butyrylcholinesterase, leading to improved cognitive outcomes in animal models of Alzheimer's disease. The presence of the piperidine moiety was critical for achieving these effects .

Q & A

Q. What are the recommended synthetic routes for (E)-ethyl 1-(phenyl((phenylsulfonyl)imino)methyl)piperidine-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonylation of the imino group and coupling with a piperidine ester. Key steps include:

  • Sulfonylation : Use phenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonylimino group .
  • Piperidine coupling : React the intermediate with ethyl piperidine-4-carboxylate derivatives via nucleophilic substitution or reductive amination .
  • Optimization : Control temperature (0–25°C), solvent polarity, and stoichiometry to minimize side reactions (e.g., over-sulfonylation). Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address ambiguities?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the sulfonylimino and piperidine groups. Overlapping signals in the aromatic region may require 2D NMR (e.g., COSY, HSQC) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for sulfur-containing groups .
  • IR Spectroscopy : Identify sulfonyl (S=O, ~1350 cm1^{-1}) and ester (C=O, ~1720 cm1^{-1}) stretches .

Q. What are the stability profiles of this compound under standard laboratory conditions?

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Piperidine esters are generally stable below 100°C but may hydrolyze in humid environments .
  • Light Sensitivity : Store in amber vials if the sulfonylimino group shows UV-induced isomerization .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in the (E)-isomer, and what challenges arise during refinement?

  • Crystallization : Use slow vapor diffusion with solvents like ethyl acetate/hexane. The sulfonylimino group’s rigidity aids in obtaining high-quality crystals .
  • Refinement : Employ SHELXL for high-resolution data. Challenges include modeling disorder in the ethyl ester group or phenyl rings. Apply restraints to sulfonyl oxygen positions to prevent overfitting .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

  • Dose-Response Studies : Perform assays across a concentration range (nM–µM) to identify non-linear effects .
  • Off-Target Screening : Use kinase/GPCR panels to rule out promiscuous binding. Compare with structurally similar analogs (e.g., quinoline derivatives) to isolate sulfonylimino-specific effects .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced target selectivity?

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with sulfonyl-binding pockets). Prioritize derivatives with improved hydrogen bonding to active-site residues .
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Focus on piperidine ring flexibility and sulfonyl group orientation .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to identify binding partners in cell lysates .
  • Metabolomics : Track downstream metabolic changes via LC-MS to map pathways affected by the compound .

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